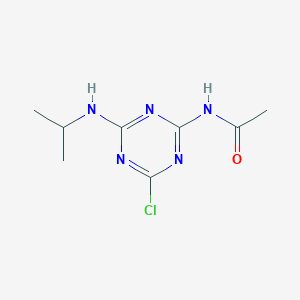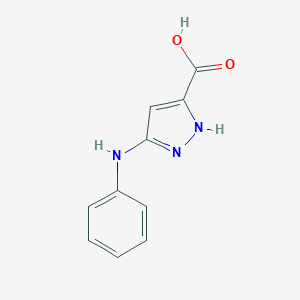
5-Phenylamino-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenylamino-1H-pyrazole-3-carboxylic acid, also known as PAC, is a chemical compound that has been widely studied for its potential applications in the field of drug discovery. PAC is a pyrazole derivative, which means that it contains a five-membered ring made up of three carbon atoms and two nitrogen atoms. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
作用机制
The exact mechanism of action of 5-Phenylamino-1H-pyrazole-3-carboxylic acid is not fully understood. However, it is thought to exert its biological effects through the inhibition of various signaling pathways. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the regulation of inflammatory and immune responses. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. In addition, 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus.
实验室实验的优点和局限性
One of the main advantages of using 5-Phenylamino-1H-pyrazole-3-carboxylic acid in lab experiments is its wide range of biological activities. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug discovery. Another advantage of using 5-Phenylamino-1H-pyrazole-3-carboxylic acid is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of using 5-Phenylamino-1H-pyrazole-3-carboxylic acid in lab experiments is its potential toxicity. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit cytotoxicity in some cell lines, which could limit its potential applications in vivo.
未来方向
There are several potential future directions for research on 5-Phenylamino-1H-pyrazole-3-carboxylic acid. One area of research could focus on the development of 5-Phenylamino-1H-pyrazole-3-carboxylic acid derivatives with improved biological activities and reduced toxicity. Another area of research could focus on the identification of the exact mechanism of action of 5-Phenylamino-1H-pyrazole-3-carboxylic acid, which could provide insights into its potential applications in drug discovery. Additionally, future research could focus on the development of novel drug delivery systems for 5-Phenylamino-1H-pyrazole-3-carboxylic acid, which could improve its pharmacokinetic properties and increase its efficacy in vivo.
合成方法
The synthesis of 5-Phenylamino-1H-pyrazole-3-carboxylic acid can be achieved through several methods, including the reaction of 5-aminopyrazole-3-carboxylic acid with phenyl isocyanate or the reaction of 5-phenylamino-1H-pyrazole-3-carboxylic acid hydrazide with acetic anhydride. The former method involves the reaction of 5-aminopyrazole-3-carboxylic acid with phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields 5-Phenylamino-1H-pyrazole-3-carboxylic acid as a white crystalline solid. The latter method involves the reaction of 5-phenylamino-1H-pyrazole-3-carboxylic acid hydrazide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields 5-Phenylamino-1H-pyrazole-3-carboxylic acid as a yellow solid.
科学研究应用
5-Phenylamino-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. In addition, 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus.
属性
CAS 编号 |
142115-63-7 |
|---|---|
产品名称 |
5-Phenylamino-1H-pyrazole-3-carboxylic acid |
分子式 |
C10H9N3O2 |
分子量 |
203.2 g/mol |
IUPAC 名称 |
3-anilino-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-6-9(13-12-8)11-7-4-2-1-3-5-7/h1-6H,(H,14,15)(H2,11,12,13) |
InChI 键 |
ANVPGYMMKLLXSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NNC(=C2)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)NC2=NNC(=C2)C(=O)O |
同义词 |
1H-Pyrazole-3-carboxylicacid,5-(phenylamino)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



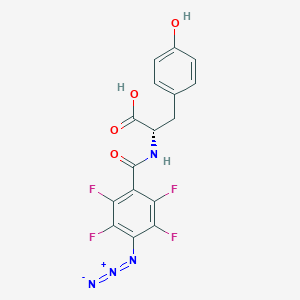
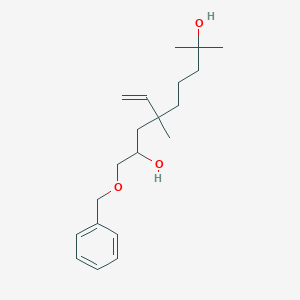
![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B142561.png)
![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)

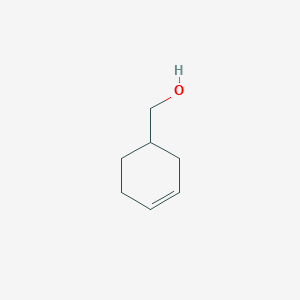

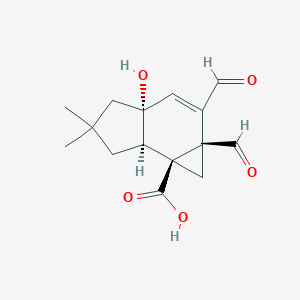

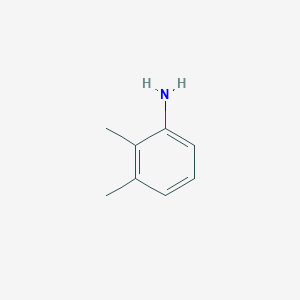
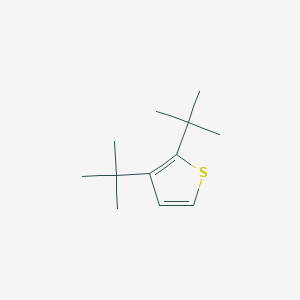
![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)

